Antimony(III) propoxide Antimony(III) propoxide
Brand Name: Vulcanchem
CAS No.: 4292-34-6
VCID: VC16197935
InChI: InChI=1S/3C3H7O.Sb/c3*1-2-3-4;/h3*2-3H2,1H3;/q3*-1;+3
SMILES:
Molecular Formula: C9H21O3Sb
Molecular Weight: 299.02 g/mol

Antimony(III) propoxide

CAS No.: 4292-34-6

Cat. No.: VC16197935

Molecular Formula: C9H21O3Sb

Molecular Weight: 299.02 g/mol

* For research use only. Not for human or veterinary use.

Antimony(III) propoxide - 4292-34-6

Specification

CAS No. 4292-34-6
Molecular Formula C9H21O3Sb
Molecular Weight 299.02 g/mol
IUPAC Name tripropyl stiborite
Standard InChI InChI=1S/3C3H7O.Sb/c3*1-2-3-4;/h3*2-3H2,1H3;/q3*-1;+3
Standard InChI Key CQOXUSHAXLMSEN-UHFFFAOYSA-N
Canonical SMILES CCCO[Sb](OCCC)OCCC

Introduction

Fundamental Characteristics of Antimony(III) Isopropoxide

Nomenclature and Structural Identity

Antimony(III) isopropoxide (CAS 18770-47-3) is systematically named antimony(3+) tripropan-2-olate. Its molecular structure features a central antimony atom bonded to three isopropoxy ligands (OCH(CH₃)₂) in a trigonal pyramidal geometry, with the lone pair of electrons on Sb(III) contributing to its Lewis acidity .

Table 1: Key Identifiers and Synonyms

PropertyValue
IUPAC NameAntimony(3+) tripropan-2-olate
Common SynonymsAntimony triisopropoxide; Sb(OⁱPr)₃
CAS Registry18770-47-3
EC Number242-561-6
Molecular FormulaC₉H₂₁O₃Sb
Linear FormulaSb(OC₃H₇)₃

Physical and Thermodynamic Properties

The compound’s low boiling point (53–54°C at 0.25 mmHg) and density (1.307 g/mL at 25°C) facilitate its use in vapor-phase deposition processes. Its moisture sensitivity necessitates storage under inert atmospheres, as hydrolysis yields Sb₂O₃ and isopropyl alcohol .

Table 2: Physical Properties

PropertyValueSource
Molecular Weight298.8 g/mol
Boiling Point53–54°C (0.25 mmHg)
Density1.307 g/mL (25°C)
Flash Point170°F (76.7°C)
Vapor Pressure (25°C)0.25 mmHg

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard preparation involves a salt-metathesis reaction between SbCl₃ and sodium isopropoxide:
SbCl3+3NaOiPrSb(OiPr)3+3NaCl\text{SbCl}_3 + 3\text{NaO}^\text{i}\text{Pr} \rightarrow \text{Sb(O}^\text{i}\text{Pr)}_3 + 3\text{NaCl}
This method yields high-purity (99.9%) product after vacuum distillation (50–75°C, 0.4–0.9 Torr) .

Chemical Reactivity and Functional Behavior

Hydrolytic Instability

Sb(OⁱPr)₃ rapidly hydrolyzes in ambient humidity:
Sb(OiPr)3+3H2OSb(OH)3+3HOiPr\text{Sb(O}^\text{i}\text{Pr)}_3 + 3\text{H}_2\text{O} \rightarrow \text{Sb(OH)}_3 + 3\text{HO}^\text{i}\text{Pr}
This exothermic reaction necessitates dry handling (glovebox or Schlenk techniques) to prevent oxide formation .

Coordination Chemistry

The Sb(III) center acts as a Lewis acid, forming adducts with donors like THF or pyridine. X-ray crystallography of related Sb(III) alkoxides reveals distorted pentagonal bipyramidal geometries in seven-coordinate complexes, as observed in Sb(edpa)₃ derivatives .

Industrial and Research Applications

Thin-Film Deposition

Sb(OⁱPr)₃’s volatility makes it ideal for chemical vapor deposition (CVD) of Sb₂O₃ and doped metal oxides. A 2024 ACS Omega study demonstrated that analogous Sb(III) carboxamide complexes achieve 99.84% thin-film purity at 500°C, highlighting Sb alkoxides’ potential in microelectronics .

Table 3: Application in Thin-Film Growth

ParameterValue (Complex 4)Reference
Deposition Temperature58°C (1 Torr)
Residual Mass (500°C)0.16%
ΔHvap83.31 kJ/mol

Catalysis

In organic synthesis, Sb(OⁱPr)₃ catalyzes esterifications and transesterifications, leveraging its ability to activate carbonyl groups. Its use in polycondensation reactions for polyesters remains a niche but growing application .

Recent Advances in Sb(III) Alkoxide Chemistry

Novel Ligand Architectures

The 2024 ACS Omega study synthesized six Sb(III) carboxamide complexes (e.g., Sb(epa)₃) with vapor pressures 2–3× higher than traditional alkoxides. These derivatives enable low-temperature (45–64°C) deposition of antimonate films for flexible electronics .

Computational Modeling

Density functional theory (DFT) analyses of Sb(OⁱPr)₃ predict a HOMO-LUMO gap of 4.2 eV, correlating with its redox stability in nonpolar solvents. These models guide ligand modifications to enhance volatility without compromising thermal stability .

Comparative Analysis with Related Antimony Compounds

Antimony(III) Oxide (Sb₂O₃)

While Sb₂O₃ (CAS 1309-64-4) shares applications as a flame retardant, its high decomposition temperature (1425°C) limits use in low-energy processes where Sb(OⁱPr)₃’s volatility is advantageous .

Table 4: Sb(OⁱPr)₃ vs. Sb₂O₃

PropertySb(OⁱPr)₃Sb₂O₃
Melting Point-655°C
Decomposition RouteHydrolysisSublimation
CVD CompatibilityExcellentPoor

Environmental and Regulatory Landscape

Transport Regulations

Sb(OⁱPr)₃ falls under UN2924 (Flammable Liquid, Toxic), requiring PG III packaging. The European CLP regulation mandates GHS08/07 labeling for reproductive toxicity (H351) .

Ecotoxicology

No bioaccumulation data exists, but analog studies on Sb₂O₃ suggest LC50 (Daphnia magna) >100 mg/L, indicating moderate aquatic toxicity. Waste treatment involves hydrolysis to Sb₂O₃ followed by landfill disposal in stabilized matrices .

Future Directions and Research Opportunities

Next-Generation Precursors

Hybrid ligands combining alkoxide and carboxamide functionalities (e.g., Sb(edpa)₃) may bridge the gap between volatility and thermal resilience, enabling atomic-layer deposition (ALD) of antimony-based semiconductors .

Sustainability Initiatives

Life-cycle assessments of Sb(OⁱPr)₃ production highlight opportunities to reduce energy use by 40% via microwave-assisted synthesis, a focus area for manufacturers like Ereztech .

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